XRK3F2 -

XRK3F2

Catalog Number: EVT-2590489
CAS Number:
Molecular Formula: C23H24ClF2NO3
Molecular Weight: 435.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

XRK3F2, chemically known as 2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethanol hydrochloride, is a small molecule inhibitor that specifically targets the ZZ domain of the protein p62 (sequestosome-1). [, , , , ]. p62 is a multifunctional protein involved in various cellular processes, including autophagy, signal transduction, and cell death []. XRK3F2 acts by disrupting the interaction of the p62-ZZ domain with other proteins, thus modulating downstream signaling pathways [, , , , ]. This compound is primarily utilized in scientific research to investigate the role of the p62-ZZ domain in various biological processes, particularly in the context of multiple myeloma and other diseases. [, , , , ]

Future Directions
  • Optimization of XRK3F2 and its Derivatives: Further research could focus on developing next-generation derivatives of XRK3F2 with improved potency, selectivity, and pharmacological properties for enhanced therapeutic applications. [, ]

Source and Classification

XRK3F2 is classified as a small molecule inhibitor, specifically targeting the ZZ domain of p62. The compound has been developed and studied for its ability to inhibit autophagy-related processes, making it significant in cancer biology where autophagy can contribute to tumor survival and resistance to therapy. The compound's chemical identity is represented by its CAS number, 2375193-43-2, and it is available from various suppliers for research purposes .

Synthesis Analysis

Methods of Synthesis

The synthesis of XRK3F2 involves several chemical reactions that typically include the formation of specific functional groups necessary for its biological activity. The detailed synthetic route is often proprietary, but general methodologies may include:

  • Starting Materials: The synthesis begins with commercially available precursors such as substituted benzaldehydes and other aromatic compounds.
  • Reagents and Conditions: Various reagents such as bases or acids may be utilized under controlled temperatures to facilitate the formation of desired intermediates.
  • Purification: After synthesis, purification techniques like chromatography are employed to isolate XRK3F2 from by-products and unreacted materials.

Technical details regarding the exact steps can be found in patent literature, which outlines specific conditions for achieving high yields of pure XRK3F2 .

Molecular Structure Analysis

Structure and Data

  • Core Structure: A complex arrangement involving aromatic rings which contribute to its binding affinity to the p62 ZZ domain.
  • Functional Groups: Specific substituents that enhance solubility and bioavailability.

Data regarding its molecular weight, melting point, and solubility characteristics are essential for understanding its behavior in biological systems. For instance, XRK3F2's molecular formula contributes to insights into its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

XRK3F2 participates in several biochemical interactions, primarily focusing on inhibiting autophagy-related signaling pathways. Key reactions include:

  • Inhibition Mechanism: XRK3F2 binds to the ZZ domain of p62, preventing its interaction with other signaling molecules involved in tumor necrosis factor signaling pathways.
  • Biological Impact: This inhibition leads to alterations in gene expression profiles associated with cell survival and differentiation, particularly in myeloma cells .

These reactions underscore the compound's potential as a therapeutic agent by disrupting pro-survival signals in cancer cells.

Mechanism of Action

Process and Data

The mechanism of action for XRK3F2 involves several steps:

  1. Binding: XRK3F2 selectively binds to the ZZ domain of p62.
  2. Signal Disruption: This binding inhibits the recruitment of other proteins necessary for downstream signaling pathways such as those mediated by tumor necrosis factor.
  3. Cellular Outcomes: The result is a decrease in cell proliferation signals and an increase in apoptosis or differentiation signals within malignant cells.

Data from studies indicate that this mechanism can effectively reverse epigenetic repression caused by multiple myeloma, enhancing differentiation signals crucial for bone health .

Physical and Chemical Properties Analysis

Physical Properties

XRK3F2 exhibits several notable physical properties:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents; specific solubility data aids in formulation development for biological assays.

Chemical Properties

Chemical properties include stability under various conditions (pH, temperature), reactivity with other compounds, and potential degradation pathways. These characteristics are crucial for determining storage conditions and formulation strategies for experimental use .

Applications

Scientific Uses

XRK3F2 has significant applications in scientific research, particularly within oncology:

  • Cancer Research: As an inhibitor of p62 signaling, XRK3F2 is employed to study mechanisms of autophagy in cancer cells.
  • Therapeutic Development: It holds promise as a lead compound for developing new therapies aimed at treating multiple myeloma and potentially other cancers characterized by dysregulated autophagy.
  • Biochemical Assays: Used in various assays to elucidate cellular pathways involving p62 and related proteins.
Molecular Targeting of the p62-ZZ Domain in Oncogenic Signaling

Structural Basis of p62-ZZ Domain Interactions in Disease Pathogenesis

The ZZ domain of sequestosome 1 (p62) is a zinc finger module spanning residues 120-171 that functions as a critical recognition site for destabilizing N-terminal (Nt) residues, particularly N-terminal arginine (Nt-R), in protein substrates targeted for degradation. Structural analyses reveal this domain folds into a twisted β-sheet structure stabilized by two zinc ions coordinated by conserved cysteine and histidine residues (C141, C144, H160, C163) [1] [6]. The domain features a highly electronegative groove formed by aspartate residues (D129, D147, D149) and asparagine (N132) that specifically accommodates the positively charged guanidinium moiety of Nt-R substrates through an extensive network of salt bridges and hydrogen bonds [1].

High-resolution crystallography of the p62-ZZ domain complexed with the arginylated substrate Arg-Glu (RE) demonstrates precise molecular recognition mechanisms. The α-amino group of Arg1 forms salt bridges with D129 and D149, while its backbone carbonyl hydrogen-bonds with the backbone amide of I127. Glu2 further stabilizes the interaction through electrostatic contacts with R139 and hydrogen bonding with D147 [1] [9]. Mutational studies confirm the essential nature of these residues: substitution of D129, D147, or D149 with lysine abolishes binding to arginylated substrates like R-nsP4 and R-BiP, while mutation of R139 substantially weakens interaction [1].

Table 1: Key Structural Elements of p62-ZZ Domain and Their Functional Roles

Structural ElementResiduesBinding FunctionConsequence of Mutation
Acidic Binding GrooveD129, D147, D149Coordinates Nt-R guanidinium groupLoss of Nt-R substrate binding (e.g., R-nsP4, R-BiP)
Zinc Coordination SiteC141, C144, H160, C163Structural integrity of ZZ foldDomain destabilization
Electrostatic ResidueR139Stabilizes acidic residue at position 2 (e.g., Glu2)Reduced binding affinity (Kd increases from 5.6 μM to ~14 μM)
Polar ResidueN132Hydrogen bonding with Arg1Reduced binding affinity

Binding selectivity studies using nuclear magnetic resonance (NMR) and microscale thermophoresis (MST) demonstrate stringent requirements for substrate recognition. The p62-ZZ domain binds the REEE peptide with high affinity (Kd = 5.6 μM), but acetylation of the Nt-R terminus (Ac-REEE) completely abolishes binding, confirming the necessity of a free α-amino group. Substitution of Arg1 with alanine (AEEE) similarly eliminates interaction, while replacement of Glu2 with alanine (RAEE) reduces affinity approximately 3-fold (Kd = 14 μM) [1] [6]. This distinct binding mechanism differentiates p62-ZZ from other Nt-R receptors like the UBR-box, which prefers hydrophobic residues at position 2, highlighting its specialized role in substrate sorting toward autophagic degradation rather than proteasomal pathways [1].

Beyond Nt-R recognition, the ZZ domain serves as a hub for protein-protein interactions critical in disease pathogenesis. It mediates binding to receptor-interacting protein 1 (RIP1) and tumor necrosis factor receptor-associated factor 6 (TRAF6), thereby activating nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling cascades that promote cell survival, inflammation, and osteoclastogenesis [3] [5]. In multiple myeloma, these pathways become hijacked to support tumor growth and bone destruction. Small molecules like XRK3F2 target this electronegative groove, competitively inhibiting both Nt-R substrate binding and protein-protein interactions [2] [7].

Rationale for Targeting p62-ZZ in Multiple Myeloma Microenvironment Dynamics

Multiple myeloma pathogenesis is inextricably linked to dysregulation of the bone marrow microenvironment, where p62 serves as a critical signaling nexus. Plasma cells in multiple myeloma secrete massive quantities of immunoglobulins, generating proteotoxic stress relieved primarily through the N-end rule pathway. This proteolytic system targets N-arginylated proteins like heat shock protein family A member 5 (HSPA5/BiP) for degradation via the proteasome [2] [7]. Proteasome inhibitors (e.g., bortezomib) disrupt this clearance, triggering compensatory accumulation of p62, which redirects ubiquitinated protein aggregates toward autophagic degradation via direct binding of its ZZ domain to arginylated substrates [2]. Consequently, p62 becomes a molecular linchpin enabling myeloma cell survival under therapeutic stress.

The tumor-promoting functions of p62 extend beyond autophagy scaffolding. In bone marrow stromal cells (BMSCs), p62-ZZ domain-dependent signaling complexes drive multiple myeloma progression and bone destruction through several interconnected mechanisms:

  • Stromal Support of Myeloma Survival: Binding of tumor necrosis factor alpha (TNFα) or myeloma cell ligands to BMSC surface receptors induces RIP1 association with the p62-ZZ domain. This interaction activates NF-κB signaling, increasing secretion of interleukin-6 (IL-6), vascular cell adhesion molecule-1 (VCAM1), and receptor activator of nuclear factor kappa-Β ligand (RANKL), which collectively promote myeloma cell proliferation, adhesion-mediated drug resistance, and osteoclast differentiation [8] [3].
  • Epigenetic Repression of Osteoblastogenesis: Myeloma cells induce the transcriptional repressor growth factor independent 1 transcriptional repressor (GFI1) in BMSCs. GFI1 recruits histone deacetylase 1 (HDAC1) and enhancer of zeste homolog 2 (EZH2) to the Runt-related transcription factor 2 (Runx2) promoter, suppressing this master regulator of osteoblast differentiation through histone modifications (reduced H3K9 acetylation; increased H3K27 trimethylation) [8]. This establishes a persistent repressive chromatin state that inhibits bone formation even after tumor eradication.
  • Osteolytic Cycle Perpetuation: Impaired osteoblast function coupled with RANKL-driven osteoclast activation creates a self-amplifying cycle where bone resorption releases embedded growth factors (e.g., insulin-like growth factor 1, transforming growth factor beta) that further fuel myeloma growth [2] [7].

Table 2: p62-ZZ Domain Functions in Multiple Myeloma Microenvironment

Cell Typep62-ZZ Dependent ProcessFunctional ConsequenceTherapeutic Impact of XRK3F2
Myeloma CellsAggresome formation & autophagy of proteasome inhibitor-stressed proteinsBortezomib resistanceSynergistic cytotoxicity with bortezomib
Bone Marrow Stromal CellsNF-κB activation (RIP1/TRAF6)Pro-survival cytokine (IL-6) secretion; VCAM1 expressionReduced stromal protection of myeloma; decreased IL-6
Pre-osteoblastsGFI1-mediated epigenetic repression of Runx2Osteoblast differentiation suppressionGFI1 downregulation; restored H3K9ac at Runx2 promoter
Osteoclast PrecursorsRANKL signaling potentiationEnhanced osteoclast formation & bone resorptionDirect inhibition of osteoclastogenesis

XRK3F2, a selective small-molecule ligand of the p62-ZZ domain, disrupts these tumor-promoting circuits. In co-culture models, XRK3F2 prevents myeloma-induced GFI1 upregulation in BMSCs, reducing its occupancy at the Runx2 promoter by 60-70% and restoring permissive histone marks [8]. Critically, this rescues osteogenic differentiation and mineralization capacity in patient-derived BMSCs long after myeloma cell removal. Simultaneously, XRK3F2 cooperates with bortezomib to induce synthetic lethality in myeloma cells by blocking both arms of the bimodal N-end rule pathway—proteasomal degradation and ZZ-mediated autophagy—forcing catastrophic protein aggregate accumulation [2] [7].

Comparative Analysis of p62-ZZ Inhibitors in Cancer Therapy

Several pharmacologic strategies have emerged to target the p62-ZZ domain, each exhibiting distinct mechanisms and therapeutic profiles. XRK3F2 represents the most extensively characterized inhibitor, with preclinical validation across multiple myeloma models.

XRK3F2 binds the ZZ domain’s electronegative groove, competitively inhibiting both Nt-R substrate engagement (e.g., arginylated proteins) and protein-protein interactions (e.g., RIP1, TRAF6) [2] [7]. Its primary therapeutic effects include:

  • Synergistic Myeloma Cell Killing: Combined with bortezomib, XRK3F2 induces synergistic cytotoxicity (combination index <1) across multiple human myeloma cell lines (e.g., MM.1S, NCI-H929, JJN3, RPMI-8226, U266, KMS-11) and primary CD138+ cells from relapsed patients. This synergy stems from concurrent induction of apoptosis and necroptosis, evidenced by increased Annexin V/propidium iodide positivity, lactate dehydrogenase release, and high mobility group B protein expression [2] [7].
  • Bone Anabolism: XRK3F2 reverses GFI1-mediated epigenetic repression of Runx2 in BMSCs, restoring osteoblast differentiation and new bone formation in myeloma-bearing bones. Remarkably, periosteal bone formation occurs specifically at tumor-involved sites in murine models, indicating microenvironment-specific activity [8] [2].
  • Overcoming Stromal Protection: Unlike bortezomib alone, XRK3F2 co-treatment abrogates stromal cell-mediated resistance, inducing apoptosis in myeloma cells co-cultured with protective HS-5 stromal layers [2].

Dusquetide (a.k.a. SGX942), an innate defense regulator peptide, adopts a β-hairpin structure that engages the p62-ZZ domain through hydrophobic contacts and electrostatic interactions (PDB ID: 7R1O) [9]. Although structurally distinct from XRK3F2, dusquetide similarly binds within the acidic groove, modulating downstream signaling. Unlike XRK3F2, dusquetide enhances p38 phosphorylation and CCAAT enhancer binding protein beta expression without activating autophagy, suggesting immunomodulatory rather than cytotoxic mechanisms [9]. Its effects in hematologic malignancies remain unexplored.

P62XIE3 and CMPD3 represent earlier-generation ZZ domain inhibitors. Both compounds disrupt TNFα-induced RIP1-ZZ interactions, suppressing NF-κB activation and cytokine production in stromal cells [5]. P62XIE3 demonstrated significant anti-myeloma activity in vitro and inhibited osteoclast formation but has not advanced to in vivo combination studies with proteasome inhibitors [5].

Table 3: Comparative Profiles of Selected p62-ZZ Domain Inhibitors

InhibitorChemical ClassBinding SiteKey Functional EffectsValidated Disease Models
XRK3F2Small moleculeAcidic groove (competitive with Nt-R)Autophagy modulation; RIP1 complex disruption; NF-κB inhibition; osteoblast differentiation rescueMultiple myeloma (in vitro & in vivo); bone metastasis
Dusquetide5-amino acid peptideAcidic groove (hydrophobic/electrostatic)Enhanced p38 phosphorylation; CEBPβ upregulation; innate immune modulationPreclinical infection/inflammation models
P62XIE3Small moleculeZZ domain (RIP1 interface)NF-κB suppression; osteoclast inhibition; myeloma cell growth suppressionMultiple myeloma (in vitro)
CMPD3Small moleculeUndisclosedNF-κB suppression; proliferation inhibitionMultiple myeloma (in vitro)

XRK3F2 exhibits the broadest therapeutic profile among ZZ inhibitors due to its dual targeting of autophagy and signaling hubs. While dusquetide modulates immunity through p62, and P62XIE3/CMPD3 primarily disrupt NF-κB, XRK3F2 uniquely coordinates three anti-tumor actions: direct myeloma cell killing via apoptosis/necroptosis induction, disruption of pro-survival stromal signaling, and reversal of osteoblast suppression. This multifaceted activity underpins its superior efficacy in preclinical myeloma models when combined with bortezomib, reducing tumor burden and osteolysis more effectively than either agent alone [2] [7]. Nevertheless, structural diversification among ZZ inhibitors provides opportunities for context-specific applications. Dusquetide’s immunomodulatory actions may benefit inflammation-driven malignancies, while P62XIE3 analogues could be optimized for enhanced pharmacokinetics. The expanding chemical toolbox for p62-ZZ highlights its viability as a target for disrupting microenvironmental adaptation in cancer.

Properties

Product Name

XRK3F2

IUPAC Name

2-[[3,4-bis[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride

Molecular Formula

C23H24ClF2NO3

Molecular Weight

435.9 g/mol

InChI

InChI=1S/C23H23F2NO3.ClH/c24-20-6-1-17(2-7-20)15-28-22-10-5-19(14-26-11-12-27)13-23(22)29-16-18-3-8-21(25)9-4-18;/h1-10,13,26-27H,11-12,14-16H2;1H

InChI Key

OKFZPRHMUQRCLJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)CNCCO)OCC3=CC=C(C=C3)F)F.Cl

Solubility

not available

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)CNCCO)OCC3=CC=C(C=C3)F)F.Cl

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